molecular formula C7H12O4S B13339674 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13339674
M. Wt: 192.24 g/mol
InChI Key: DFRHMLLORPBRPI-UHFFFAOYSA-N
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Description

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C7H12O4S It is characterized by a cyclopropane ring substituted with an ethylsulfonylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by sulfonylation and carboxylation reactions. One common method involves the reaction of cyclopropane derivatives with ethylsulfonylmethyl reagents under controlled conditions to introduce the ethylsulfonylmethyl group. The carboxylic acid group can be introduced through subsequent oxidation or carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethylsulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall properties.

Comparison with Similar Compounds

    1-Methylcyclopropane-1-carboxylic acid: Similar in structure but lacks the ethylsulfonylmethyl group.

    1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the ethylsulfonylmethyl group.

Uniqueness: 1-((Ethylsulfonyl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of the ethylsulfonylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

1-(ethylsulfonylmethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-2-12(10,11)5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9)

InChI Key

DFRHMLLORPBRPI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1(CC1)C(=O)O

Origin of Product

United States

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